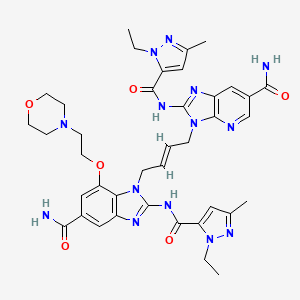
STING agonist-28
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
STING agonist-28 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines. This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-28 involves several steps, starting with the preparation of key intermediates. One common method involves the use of cyclic dinucleotides (CDNs) as starting materials. The synthesis typically includes the following steps:
Formation of the core structure: This involves the reaction of specific nucleotides under controlled conditions to form the core structure of the agonist.
Functionalization: Various functional groups are introduced to enhance the activity and stability of the compound. This step may involve reactions such as alkylation, acylation, or phosphorylation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase efficiency and yield. The use of automated systems and advanced purification methods ensures consistent quality and high throughput .
化学反応の分析
Types of Reactions
STING agonist-28 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
STING agonist-28 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Enhances the cytotoxicity of T cells towards cancer cells, improving the efficacy of treatments such as T cell receptor-engineered T cell (TCR-T) therapy.
Vaccine Adjuvants: Boosts the immunogenicity of vaccines by enhancing the innate immune response.
Antiviral Therapy: Activates the immune response against viral infections, including SARS-related coronavirus.
Inflammatory Diseases: Modulates the immune response in conditions such as autoimmune diseases and chronic inflammation.
作用機序
STING agonist-28 activates the STING pathway by binding to the STING protein on the endoplasmic reticulum. This binding triggers the oligomerization of STING and the recruitment of TANK-binding kinase 1 (TBK1). TBK1 phosphorylates interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other cytokines. These cytokines activate various immune cells, including dendritic cells, macrophages, and T cells, resulting in enhanced immune responses .
類似化合物との比較
Similar Compounds
DMXAA (5,6-dimethylxanthenone-4-acetic acid): A potent murine-STING agonist with limited effect on human-STING.
MSA-2 (benzothiophene oxobutanoic acid): An orally available non-nucleotide STING agonist with high selectivity and permeability.
Uniqueness of STING Agonist-28
This compound stands out due to its high potency and selectivity for human-STING. It has shown superior efficacy in preclinical models and has the potential for systemic administration, making it a promising candidate for cancer immunotherapy and other therapeutic applications .
特性
分子式 |
C39H46N14O6 |
|---|---|
分子量 |
806.9 g/mol |
IUPAC名 |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(2-morpholin-4-ylethoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C39H46N14O6/c1-5-52-29(17-23(3)47-52)36(56)45-38-43-27-19-25(33(40)54)21-31(59-16-13-49-11-14-58-15-12-49)32(27)50(38)9-7-8-10-51-35-28(20-26(22-42-35)34(41)55)44-39(51)46-37(57)30-18-24(4)48-53(30)6-2/h7-8,17-22H,5-6,9-16H2,1-4H3,(H2,40,54)(H2,41,55)(H,43,45,56)(H,44,46,57)/b8-7+ |
InChIキー |
IPBILADXPHVMDB-BQYQJAHWSA-N |
異性体SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCN7CCOCC7 |
正規SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCN7CCOCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















